molecular formula C12H24N2O2 B1396841 Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate CAS No. 1206824-89-6

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate

Cat. No.: B1396841
CAS No.: 1206824-89-6
M. Wt: 228.33 g/mol
InChI Key: GEUGTHQTDCPAHY-ZJUUUORDSA-N
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Description

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a piperidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with various aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . This method provides a straightforward and efficient route to the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability . The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to optimize yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting their activity and function. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This mechanism is relevant in the context of neurological research and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is unique due to the presence of the piperidine ring and the specific stereochemistry (3R,4R). This configuration imparts distinct chemical and biological properties, making it valuable in specialized applications such as drug design and synthesis.

Properties

IUPAC Name

tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-6-7-13-8-10(9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUGTHQTDCPAHY-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate
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Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate
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Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate
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Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate
Reactant of Route 6
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate

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